4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol is an organic compound belonging to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with a methyl group and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzene derivatives followed by oxidation and rearrangement reactions. For instance, the dialkylation of benzene with propylene can produce intermediates that, upon oxidation and rearrangement, yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its role in reducing inflammation and oxidative stress in various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular pathways. For instance, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with specific receptors and enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups in the para position.
Uniqueness
4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other dihydroxybenzenes and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H14O2/c1-11-13(9-14(16)10-15(11)17)8-7-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b8-7+ |
InChI Key |
MZUWYVKSIRDOKF-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1O)O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=C(C=C1O)O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.